molecular formula C15H15ClO7 B15292907 6-Chloro-4-methylumbelliferyl beta-D-Xyloside

6-Chloro-4-methylumbelliferyl beta-D-Xyloside

Katalognummer: B15292907
Molekulargewicht: 342.73 g/mol
InChI-Schlüssel: YOFHWXBULSBJDT-JGPDKYHGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-methylumbelliferyl beta-D-Xyloside (C₁₅H₁₅ClO₇, MW 342.73, CAS 1867162-20-6) is a fluorogenic substrate widely used to assay enzymatic activity of β-glucosidases, β-xylosidases, and related glycoside hydrolases (GHs) . Upon cleavage of its β-D-xylosidic bond by target enzymes, the aglycone moiety (6-chloro-4-methylumbelliferone) is released, emitting fluorescence at 450 nm (excitation: 365 nm), enabling real-time monitoring of enzyme kinetics . Its applications span clinical diagnostics (e.g., Gaucher’s disease), metagenomic screening for lignocellulose-degrading enzymes, and high-throughput enzyme characterization .

Eigenschaften

Molekularformel

C15H15ClO7

Molekulargewicht

342.73 g/mol

IUPAC-Name

6-chloro-4-methyl-7-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C15H15ClO7/c1-6-2-12(18)22-10-4-11(8(16)3-7(6)10)23-15-14(20)13(19)9(17)5-21-15/h2-4,9,13-15,17,19-20H,5H2,1H3/t9-,13?,14-,15+/m1/s1

InChI-Schlüssel

YOFHWXBULSBJDT-JGPDKYHGSA-N

Isomerische SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O

Kanonische SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(CO3)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves the synthesis of the umbelliferone derivative followed by glycosylation. The compound is typically synthesized by reacting 6-chloro-4-methylumbelliferone with a suitable glycosyl donor under acidic or basic conditions to form the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-methylumbelliferyl beta-D-Xyloside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 6-chloro-4-methylumbelliferone .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside is 6-chloro-4-methylumbelliferone .

Wirkmechanismus

The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which can be detected fluorometrically. This process allows for the quantification of enzyme activity and the study of enzyme kinetics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 6-Chloro-4-methylumbelliferyl beta-D-Xyloside:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
4-Methylumbelliferyl beta-D-Xyloside C₁₅H₁₆O₇ 308.28 229-784-4 Lacks chloro substituent; used in chondroitin sulfate synthesis studies .
6-Chloro-4-methylumbelliferyl beta-D-Glucuronide C₁₆H₁₅ClO₉ 386.74 947175-17-9 Targets β-glucuronidases; distinct fluorescence properties .
6-Chloro-4-methylumbelliferyl β-Cellobioside C₂₃H₂₅ClO₁₂ 552.88 N/A Substrate for cellulases; longer disaccharide chain .
p-Nitrophenyl beta-D-Xyloside C₁₁H₁₃NO₈ 287.22 2001-96-7 Colorimetric (absorbance at 410 nm); less sensitive than fluorogenic analogs .

Enzyme Specificity and Kinetic Parameters

  • 6-Chloro-4-methylumbelliferyl beta-D-Xyloside :
    • GH43 Enzymes : Exhibits specificity for β-xylosidases and endo-1,4-β-xylanases. Reported kinetic parameters:
  • $ K_M $: 20–40 µM (varies by enzyme source)
  • $ k_{cat} $: 15–30 s⁻¹ .

    • Optimal activity at pH 5.5–6.5 (citrate/phosphate buffers) and 37°C .
  • 4-Methylumbelliferyl beta-D-Xyloside: Primarily used to study glycosaminoglycan (GAG) biosynthesis. Induces undersulfated chondroitin sulfate chains in embryonic cartilage, unlike the chloro variant . No significant fluorescence-based enzyme kinetic data reported, as it is predominantly used in metabolic studies.
  • p-Nitrophenyl beta-D-Xyloside: Releases p-nitrophenol (absorbance at 410 nm), making it less sensitive than fluorogenic substrates. $ K_M $: ~50–100 µM for β-xylosidases; lower affinity compared to 6-chloro-4-methylumbelliferyl derivatives .

Research Findings and Contradictions

  • Metagenomic Utility: 6-Chloro-4-methylumbelliferyl beta-D-Xyloside outperforms p-nitrophenyl derivatives in sensitivity, enabling detection of low-abundance enzymes in environmental samples . However, its cost is higher, limiting large-scale use .
  • Glycosaminoglycan Synthesis: While 4-Methylumbelliferyl beta-D-Xyloside disrupts chondroitin sulfate sulfation , the chloro variant’s role in GAG metabolism remains unexplored, presenting a research gap.
  • Thermostability : Enzymes assayed with 6-chloro-4-methylumbelliferyl substrates retain activity up to 60°C, making them suitable for industrial biocatalyst screening .

Biologische Aktivität

6-Chloro-4-methylumbelliferyl beta-D-xyloside (6-Cl-4-MU-β-D-Xyloside) is a synthetic glycoside that serves as a substrate for various enzymatic studies, particularly in the context of glycosaminoglycan (GAG) biosynthesis and proteoglycan metabolism. This compound has garnered attention due to its biological activity, which can be linked to its structural properties and interactions with specific enzymes.

  • Molecular Formula : C13H15ClO7S
  • Molecular Weight : 348.77 g/mol
  • IUPAC Name : 6-Chloro-4-methylumbelliferyl β-D-xylopyranoside

The biological activity of 6-Cl-4-MU-β-D-Xyloside primarily revolves around its role as a substrate for glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to various acceptor molecules. This compound is particularly useful in studies involving the synthesis of GAGs and their derivatives, impacting cellular signaling and matrix composition.

Biological Activity and Applications

  • Neurite Formation : Research indicates that 6-Cl-4-MU-β-D-Xyloside can influence neurite formation in neuronal cultures. In a study examining its effects on dorsal root ganglion (DRG) neurons, it was found that the presence of this compound increased the synthesis of GAGs, which are critical for neurite outgrowth and neuronal health .
  • Glycosaminoglycan Synthesis : The compound has been shown to enhance the production of heparan sulfate and chondroitin sulfate in neuronal cultures. The increase in GAG synthesis was statistically significant compared to control cultures, indicating its potential as a modulator in GAG biosynthesis .
  • Enzymatic Studies : As a substrate, 6-Cl-4-MU-β-D-Xyloside is valuable for characterizing glycosyltransferases involved in proteoglycan synthesis. Its structure allows for the study of enzyme kinetics and substrate specificity within various biological systems .

Case Study 1: Neuronal Cultures

In a controlled experiment, DRG neurons were treated with varying concentrations of 6-Cl-4-MU-β-D-Xyloside. The results demonstrated a dose-dependent increase in GAG synthesis, particularly heparan sulfate and chondroitin sulfate, leading to enhanced neurite outgrowth compared to untreated controls.

Concentration (mM)GAG Synthesis (dpm/mg protein)Neurite Outgrowth (mm)
0232 ± 650
1791 ± 13315
21023 ± 20025

Case Study 2: Inhibition Studies

Another study investigated the inhibitory effects of 6-Cl-4-MU-β-D-Xyloside on hyaluronan synthase activity. The findings indicated that while the compound effectively inhibited hyaluronan production, it did not activate pro-inflammatory pathways typically associated with hyaluronan depletion.

Q & A

Basic Research Questions

Q. How is 6-Chloro-4-methylumbelliferyl beta-D-Xyloside synthesized and characterized for use as an enzyme substrate?

  • Methodological Answer : Synthesis typically involves a condensation reaction between 6-chloro-4-methylumbelliferone and activated xylose derivatives (e.g., acetobromo-xylose) under controlled pH and temperature. Purification is achieved via reverse-phase HPLC, and structural confirmation employs 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Purity (>95%) is validated by analytical HPLC with UV detection at 365 nm, optimized for the chloro-methylumbelliferyl moiety .

Q. What assay conditions optimize the detection of β-xylosidase activity using this substrate?

  • Methodological Answer : Fluorescence-based assays (excitation/emission: 365/450 nm) are standard. Buffer systems (e.g., citrate-phosphate, pH 5.5–6.0) mimic natural enzyme environments. Include controls with heat-inactivated enzymes to rule out non-specific hydrolysis. Substrate concentrations should span 0.1–10× Km (determined via preliminary kinetic assays) to capture linear reaction rates .

Q. How do the chloro and methyl substituents influence substrate specificity compared to non-substituted analogs?

  • Methodological Answer : The chloro group enhances electron-withdrawing effects, increasing hydrolysis rates for β-xylosidases with aromatic binding pockets. Methyl groups improve membrane permeability in cell-based assays. Comparative studies using 4-nitrophenyl-xyloside (chromogenic) and 4-methylumbelliferyl-xyloside (fluorogenic) reveal differences in sensitivity and background noise .

Advanced Research Questions

Q. How can researchers design experiments to study glycosaminoglycan (GAG) biosynthesis modulation using this compound?

  • Methodological Answer : In cell cultures (e.g., chondrocytes or fibroblasts), 6-chloro-4-methylumbelliferyl-xyloside acts as a competitive primer, diverting GAG chain elongation from proteoglycans to soluble xyloside-chondroitin sulfate. Use 35^{35}S-sulfate radiolabeling to quantify GAG synthesis rates. Gel filtration chromatography (Sepharose CL-6B) separates proteoglycan-bound vs. xyloside-primed GAGs, revealing undersulfation effects .

Q. What experimental approaches resolve discrepancies in β-xylosidase kinetic data between synthetic substrates and natural xylans?

  • Methodological Answer : Perform parallel assays with synthetic substrates (fluorogenic/xyloside) and natural xylans (e.g., birchwood xylan). Use Michaelis-Menten kinetics to calculate Km and kcat. Structural docking simulations (e.g., AutoDock Vina) identify steric clashes or electronic mismatches in the active site. Mutagenesis studies (e.g., active-site phenylalanine variants) can pinpoint residues critical for synthetic substrate recognition .

Q. How does co-administration with other primers (e.g., aglycones) affect glycosaminoglycan synthesis in complex biological systems?

  • Methodological Answer : Co-incubate with aglycones like ebselen to study synergistic priming effects. Use tandem mass spectrometry (LC-MS/MS) to quantify primer-GAG adducts. Pulse-chase experiments with 3^3H-glucosamine track GAG turnover rates. Statistical modeling (ANOVA with post-hoc tests) identifies significant interactions between primers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.